

# A Comparative Analysis of Lesogaberan and Arbaclofen Placarbil for Gastroesophageal Reflux Disease

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                           |           |
|----------------------|---------------------------|-----------|
| Compound Name:       | Lesogaberan hydrochloride |           |
| Cat. No.:            | B10828281                 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, data-driven comparison of Lesogaberan (AZD3355) and Arbaclofen Placarbil (XP19986), two investigational drugs that were evaluated for the treatment of gastroesophageal reflux disease (GERD). Both agents function as agonists of the γ-aminobutyric acid type B (GABA-B) receptor, a key target for reducing the frequency of transient lower esophageal sphincter relaxations (TLESRs), the primary mechanism underlying GERD. Despite a sound mechanistic rationale, both candidates were ultimately discontinued for the GERD indication after clinical trials yielded insufficient efficacy.

This analysis synthesizes their mechanisms, pharmacokinetic profiles, clinical trial outcomes, and safety data to provide a comprehensive overview for research and development professionals.

# Mechanism of Action: Targeting the GABA-B Receptor

Both Lesogaberan and Arbaclofen Placarbil are selective GABA-B receptor agonists.[1][2] The activation of GABA-B receptors, which are G-protein coupled receptors located on neurons innervating the lower esophageal sphincter (LES), leads to an inhibitory effect. This inhibition reduces the frequency of TLESRs, thereby decreasing the number of reflux events.[3][4] Lesogaberan is a direct-acting agonist, whereas Arbaclofen Placarbil is a prodrug of R-



baclofen, the pharmacologically active enantiomer of baclofen.[2][5][6] This prodrug design was intended to improve the pharmacokinetic profile and allow for sustained release.[7][8]

## **Signaling Pathway and Prodrug Activation**

The diagram below illustrates the common signaling pathway initiated by GABA-B receptor activation. A second diagram details the metabolic activation of Arbaclofen Placarbil into its active form, R-baclofen.



Click to download full resolution via product page

**Caption:** GABA-B receptor activation pathway leading to neuronal inhibition.





Click to download full resolution via product page

Caption: Bioactivation of Arbaclofen Placarbil to its active form, R-baclofen.

# **Comparative Pharmacokinetics**

A key distinction between the two compounds lies in their pharmacokinetic profiles. Arbaclofen Placarbil was engineered as a prodrug to be absorbed along the entire intestine via the monocarboxylate type 1 transporter (MCT1), overcoming the narrow absorption window of baclofen itself.[7][8] Lesogaberan, conversely, is rapidly absorbed with a primary metabolic route of elimination.[9]



| Parameter    | Lesogaberan (AZD3355)                                                    | Arbaclofen Placarbil<br>(XP19986)                                                                 |
|--------------|--------------------------------------------------------------------------|---------------------------------------------------------------------------------------------------|
| Drug Type    | Active GABA-B agonist                                                    | Prodrug of R-baclofen                                                                             |
| Absorption   | Rapidly and extensively absorbed from the GI tract.[9]                   | Designed for absorption throughout the intestine via passive and active transport (MCT1).[7][8]   |
| Time to Cmax | ~1-2 hours.[9]                                                           | Sustained release profile, less fluctuation in plasma levels compared to baclofen.[7][10]         |
| Half-life    | ~11-13 hours.[9]                                                         | Designed for more sustained exposure compared to immediate-release baclofen.[7]                   |
| Metabolism   | Major elimination pathway is metabolism.[9]                              | Rapidly and efficiently converted to R-baclofen by carboxylesterases in tissues and blood.[8][11] |
| Excretion    | ~84% of the dose excreted in urine as parent compound or metabolites.[9] | The active metabolite, R-baclofen, is primarily eliminated unchanged by the kidneys (>80%).[12]   |

# **Clinical Efficacy in GERD**

Both drugs were primarily evaluated as add-on therapies for patients with persistent GERD symptoms despite treatment with proton pump inhibitors (PPIs). In clinical trials, both showed some evidence of reducing reflux events but failed to achieve primary endpoints for symptom improvement consistently, leading to the cessation of their development for GERD.[3][4][13]



| Trial / Study              | Drug & Dose                          | Key Efficacy Outcomes                                                                                                                                                                                                        |
|----------------------------|--------------------------------------|------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Lesogaberan                |                                      |                                                                                                                                                                                                                              |
| Phase IIb (NCT01005251)[3] | 60, 120, 180, 240 mg BID +<br>PPI    | - Primary endpoint: Response rate (≥3 additional days/week with not more than mild symptoms) Placebo: 17.9% - 240 mg BID: 26.2% (Statistically significant vs. placebo, p<0.1) Absolute increases in responders were low.[3] |
| Mechanistic Study[14]      | 65 mg BID + PPI                      | - Reduced postprandial TLESRs by 25% vs. placebo Increased LES pressure by 28% vs. placebo Reduced postprandial reflux episodes by 47% vs. placebo.[15]                                                                      |
| Arbaclofen Placarbil       |                                      |                                                                                                                                                                                                                              |
| Phase II (NCT00978016)[13] | 20/40 mg QD or 20/30 mg BID<br>+ PPI | - Primary analysis showed no significant difference from placebo in reducing weekly heartburn events.[13][16] - Post-hoc analyses suggested a potential response in subjects with more moderate to severe symptoms.[13]      |
| Mechanistic Study[17]      | Single Doses (up to 60 mg)           | - Significantly reduced the total<br>number of reflux episodes over<br>12 hours by 17% compared<br>with placebo.[17]                                                                                                         |

# **Safety and Tolerability Profile**



Both drugs were generally reported as well-tolerated in clinical studies, though specific adverse events were noted for each.

| Adverse Event Profile   | Lesogaberan (AZD3355)                                                                                           | Arbaclofen Placarbil<br>(XP19986)                                                                                                                     |
|-------------------------|-----------------------------------------------------------------------------------------------------------------|-------------------------------------------------------------------------------------------------------------------------------------------------------|
| Common Adverse Events   | - Paresthesia (transient, dosedependent).[14][18] - Headache.[14]                                               | - Dose-related increase in<br>common adverse events.[13] -<br>Generally well-tolerated in<br>GERD and spasticity studies.<br>[19]                     |
| Notable Safety Findings | - Reversible elevations in alanine transaminase (ALT) levels were observed in a small number of patients (<2%). | - In GERD trials, no significant increase in adverse events compared to placebo was noted.[20] Withdrawals due to adverse events were infrequent.[21] |
| CNS Effects             | Designed to have low CNS penetration to avoid side effects associated with baclofen.                            | The prodrug design aimed to provide a more stable and effective treatment with fewer side effects than traditional baclofen.[2]                       |

# **Experimental Protocols**

The clinical evaluation of both drugs followed standard methodologies for GERD trials. Below are representative protocols and a generalized workflow.

# Protocol: Lesogaberan Phase IIb Study (NCT01005251)

- Study Design: A randomized, double-blind, placebo-controlled, multi-center Phase IIb trial.[3]
- Patient Population: 661 patients with GERD who were partially responsive to ongoing, stable PPI therapy.[3]



- Intervention: Patients were randomized to receive one of four doses of Lesogaberan (60, 120, 180, or 240 mg twice daily) or a matching placebo as an add-on to their existing PPI therapy for 4 weeks.[3]
- Primary Endpoint: The primary outcome was the response to treatment, defined as having an average of three or more additional days per week with no more than mild GERD symptoms during the treatment period compared to baseline.[3]
- Data Collection: Symptoms were recorded twice daily by patients using the Reflux Symptom Questionnaire electronic diary.[3][22]

# Protocol: Arbaclofen Placarbil Phase II Study (NCT00978016)

- Study Design: A randomized, double-blind, placebo-controlled, dose-ranging Phase II trial.
   [13]
- Patient Population: 460 patients with symptomatic GERD experiencing troublesome symptoms despite once-daily PPI therapy.[13]
- Intervention: Patients were randomized to receive Arbaclofen Placarbil (20 mg or 40 mg once daily; 20 mg or 30 mg twice daily) or a matching placebo in conjunction with their current PPI for 6 weeks.[13]
- Primary Endpoint: The primary efficacy measure was the percent change from baseline in the number of heartburn events per week.[13]
- Data Collection: Patients recorded GERD symptoms and their severity in a daily electronic diary.[13]

### **Generalized Clinical Trial Workflow**



#### Generalized GERD Clinical Trial Workflow



Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



### References

- 1. Lesogaberan (AZD3355) [openinnovation.astrazeneca.com]
- 2. What is Arbaclofen Placarbil used for? [synapse.patsnap.com]
- 3. Efficacy and safety of lesogaberan in gastro-oesophageal reflux disease: a randomised controlled trial PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Baclofen and gastroesophageal reflux disease: seeing the forest through the trees PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lesogaberan Wikipedia [en.wikipedia.org]
- 6. Arbaclofen Placarbil|GABA-B Receptor Agonist|For Research [benchchem.com]
- 7. [PDF] Arbaclofen Placarbil, a Novel R-Baclofen Prodrug: Improved Absorption,
   Distribution, Metabolism, and Elimination Properties Compared with R-Baclofen | Semantic Scholar [semanticscholar.org]
- 8. Arbaclofen placarbil, a novel R-baclofen prodrug: improved absorption, distribution, metabolism, and elimination properties compared with R-baclofen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacokinetic profile of lesogaberan (AZD3355) in healthy subjects: a novel GABA(B)-receptor agonist reflux inhibitor PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Arbaclofen placarbil Wikipedia [en.wikipedia.org]
- 11. go.drugbank.com [go.drugbank.com]
- 12. go.drugbank.com [go.drugbank.com]
- 13. Randomised clinical trial: arbaclofen placarbil in gastro-oesophageal reflux diseaseinsights into study design for transient lower sphincter relaxation inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Effects of lesogaberan on reflux and lower esophageal sphincter function in patients with gastroesophageal reflux disease PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. clinician.nejm.org [clinician.nejm.org]
- 16. fiercebiotech.com [fiercebiotech.com]
- 17. Arbaclofen Placarbil Decreases Reflux With Good Tolerability in Patients With Gastroesophageal Reflux Disease (Am J Gastroenterol 2010;105:1266-1275) [jnmjournal.org]
- 18. Reducing Adverse Effects During Drug Development: The Example of Lesogaberan and Paresthesia PubMed [pubmed.ncbi.nlm.nih.gov]



- 19. Efficacy and safety study of arbaclofen placarbil in patients with spasticity due to spinal cord injury [pubmed.ncbi.nlm.nih.gov]
- 20. Clinical potential, safety, and tolerability of arbaclofen in the treatment of autism spectrum disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Arbaclofen placarbil in GERD: a randomized, double-blind, placebo-controlled study PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. ClinicalTrials.gov [clinicaltrials.gov]
- To cite this document: BenchChem. [A Comparative Analysis of Lesogaberan and Arbaclofen Placarbil for Gastroesophageal Reflux Disease]. BenchChem, [2025]. [Online PDF].
   Available at: [https://www.benchchem.com/product/b10828281#comparative-analysis-of-lesogaberan-and-arbaclofen-placarbil]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com